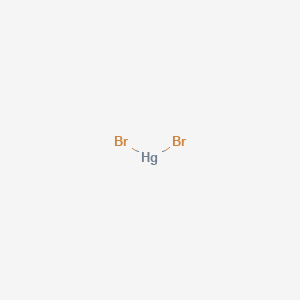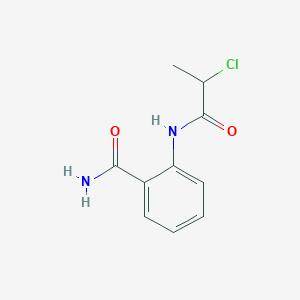
2-(2-Chloropropanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Chloropropanamido)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are characterized by the presence of a benzoyl group attached to an amide functional group. These compounds often exhibit interesting chemical and physical properties and have been the subject of various synthetic and analytical studies.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of 2-(2-Chloropropanamido)benzamide, this would likely involve the reaction of 2-chloropropanoic acid with an appropriate amine under condensation conditions. For example, the synthesis of similar compounds has been reported, such as the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which was characterized by X-ray diffraction, IR, NMR, and UV-Vis spectra . Another related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, was synthesized and characterized by elemental analysis and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide were determined from single-crystal X-ray diffraction data . Similarly, the crystal structure of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined by X-ray single-crystal diffraction .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic acyl substitution, and hydrolysis. The reactivity of the amide group and the substituents on the benzene ring influence the types of reactions these compounds can participate in. For example, N-(1-amino-2,2-dichloroethyl)benzamides were synthesized through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. These properties are important for the practical applications of these compounds. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide provided insights into the properties of precursors for antitubercular benzothiazinones . Additionally, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide showed herbicide safening and antifungal activity, indicating the potential for agricultural applications .
科学的研究の応用
Application Summary
Benzamides, including 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized and analyzed for their antioxidant and antibacterial activities .
Methods of Application
The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
2. Antimicrobial and Disinfectant Activity
Application Summary
2-Chlorobenzamide derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activity .
Methods of Application
Ethylene diamine and isopropyl amine were dissolved in ethanolic 1 N NaOH separately and to it 2-Chlorobenzoyl chloride was added. The products were collected respectively .
Results or Outcomes
The synthesized 2-chlorobenzamides were evaluated for their antimicrobial and disinfectant activity .
特性
IUPAC Name |
2-(2-chloropropanoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCPEJWYBOULRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561931 |
Source


|
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropropanamido)benzamide | |
CAS RN |
129768-48-5 |
Source


|
| Record name | 2-(2-Chloropropanamido)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

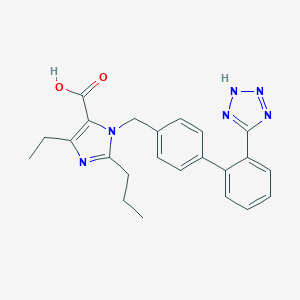
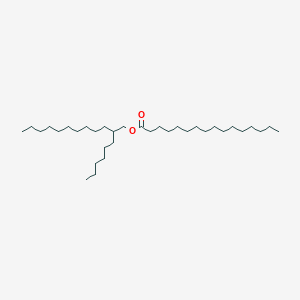
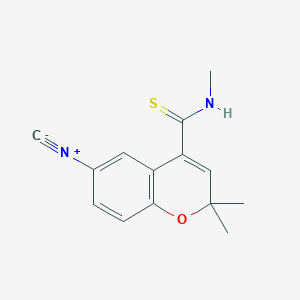
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

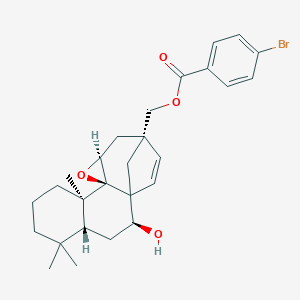

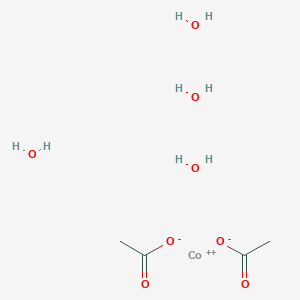


![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
